molecular formula C15H17NO4 B2765981 Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate CAS No. 15854-05-4

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

Cat. No. B2765981
CAS RN: 15854-05-4
M. Wt: 275.304
InChI Key: VRVDGLSITMUIHU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is a chemical compound with the linear formula C15H17NO4 . It has a molecular weight of 275.307 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate is 1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

It is stored at room temperature .

Scientific Research Applications

Electrochemical Applications

As part of two-dimensional (2D) materials, this compound could find applications in electrochemistry. Researchers explore its use in energy storage devices (such as supercapacitors) or as a catalyst for electrochemical reactions .

Imidazole Synthesis

Imidazoles are essential heterocycles with diverse applications. Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate can participate in regiocontrolled imidazole synthesis. These imidazoles are building blocks for pharmaceuticals, agrochemicals, and functional materials .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-5-20-15(17)12(9-16)10(2)11-6-7-13(18-3)14(8-11)19-4/h6-8H,5H2,1-4H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDGLSITMUIHU-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC(=C(C=C1)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC(=C(C=C1)OC)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)but-2-enoate

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